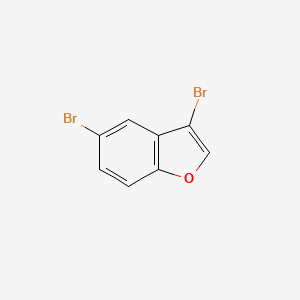

3,5-Dibromo-1-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNOZAIGDLGBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383791 | |

| Record name | 3,5-dibromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99660-97-6 | |

| Record name | 3,5-dibromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Dibromo-1-benzofuran: A Technical Guide for Researchers

CAS Number: 99660-97-6

This technical guide provides a comprehensive overview of 3,5-Dibromo-1-benzofuran, a halogenated heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides insights into its synthesis, and discusses its potential biological significance.

Core Properties and Data

This compound is a solid organic compound with the chemical formula C₈H₄Br₂O.[1] Its structure consists of a benzofuran core substituted with bromine atoms at the 3 and 5 positions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Unit | Source |

| Molecular Weight | 275.92 | g/mol | [1] |

| Melting Point | 77 | °C | [1] |

| Boiling Point | 294.9 | °C (at 760 mmHg) | [1] |

| Density | 1.989 | g/cm³ | [1] |

Synthesis and Experimental Protocols

One plausible synthetic route involves the cyclization of a suitably substituted precursor. For instance, a common strategy for synthesizing 3-bromobenzofurans involves the dehydrobromination of a 2,3-dibromo-2,3-dihydrobenzofuran intermediate.

General Experimental Protocol for the Synthesis of 3-Bromobenzofurans

The following is a generalized experimental protocol for the synthesis of a 3-bromobenzofuran derivative, which could be adapted for the synthesis of this compound, likely starting from a 5-bromo-substituted phenolic precursor.

Materials:

-

Appropriately substituted 2,3-dibromo-2,3-dihydrobenzofuran

-

Potassium hydroxide (KOH)

-

Ethanol

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve potassium hydroxide pellets in ethanol and cool the solution to 0 °C.

-

Dissolve the 2,3-dibromo-2,3-dihydrobenzofuran derivative in pre-cooled ethanol.

-

Add the ethanolic solution of the dihydrobenzofuran dropwise to the cooled potassium hydroxide solution while maintaining the temperature at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 2 hours).

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the dried organic phase to yield the crude 3-bromobenzofuran product.

-

The crude product can then be purified using techniques such as column chromatography.

Biological Activity and Signaling Pathways

The biological activities of benzofuran derivatives are a subject of considerable research, with many compounds exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of halogen atoms, such as bromine, into the benzofuran scaffold can significantly influence its biological activity.

Currently, there is a lack of specific information in the scientific literature detailing the biological activity, mechanism of action, or involvement in signaling pathways of this compound. However, based on the known activities of other brominated benzofuran derivatives, it is plausible that this compound could exhibit interesting biological properties. For example, some brominated benzofurans have been shown to possess cytotoxic activity against cancer cell lines.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound. A hypothetical workflow for investigating the biological activity of this compound is presented below.

Caption: A logical workflow for the investigation of the biological activity of this compound.

References

Physical and chemical properties of 3,5-Dibromo-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,5-Dibromo-1-benzofuran (CAS No. 99660-97-6), a halogenated heterocyclic compound. The document details its known physical characteristics, provides insights into its chemical reactivity, and summarizes its potential biological activities based on related structures. Included are detailed, adaptable experimental protocols for its synthesis and purification, alongside a compilation of its spectral data. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

Benzofuran and its derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules of pharmaceutical interest. The benzofuran scaffold is a privileged structure in medicinal chemistry, known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms, such as bromine, into the benzofuran nucleus can significantly modulate the molecule's physicochemical properties and biological activity. This compound, with its distinct substitution pattern, represents a valuable building block for the synthesis of more complex molecules and a potential candidate for biological screening.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 99660-97-6 | [1] |

| Molecular Formula | C₈H₄Br₂O | [1] |

| Molecular Weight | 275.93 g/mol | [1] |

| Melting Point | 77 °C | |

| Boiling Point | 294.9 °C at 760 mmHg | |

| Density | 1.989 g/cm³ | |

| Appearance | Not explicitly reported; likely a solid at room temperature. | |

| Solubility | Not explicitly reported; expected to be soluble in common organic solvents. |

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the four aromatic protons. The chemical shifts and coupling constants will be influenced by the positions of the bromine atoms and the oxygen of the furan ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound is available in the KnowItAll NMR Spectral Library.[2]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching, C=C stretching of the benzene and furan rings, and the C-Br stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4). A mass spectrum (GC) is available for this compound.[2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and adaptable method can be derived from established benzofuran synthesis methodologies. The following protocol is a representative example based on the palladium-catalyzed reaction of gem-dibromoalkenes and phenols.

Representative Synthesis of a Benzofuran Derivative

This protocol describes a general tandem strategy for the construction of benzofuran motifs from gem-dibromoalkenes and phenols under palladium-catalyzed conditions. This method can be adapted for the synthesis of this compound.

Materials:

-

A suitable gem-dibromoalkene precursor

-

A substituted phenol (in this case, a brominated phenol would be required)

-

Cesium carbonate (Cs₂CO₃)

-

N-Methyl-2-pyrrolidone (NMP)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Step 1: Formation of the Aryl Vinyl Ether Intermediate In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the gem-dibromoalkene (1.0 equiv.), the appropriate brominated phenol (1.0 equiv.), and cesium carbonate (5.0 equiv.) in NMP.

-

Stir the reaction mixture at 110 °C for 8 hours.

-

Cool the mixture to room temperature.

-

Step 2: Palladium-Catalyzed Cyclization To the reaction mixture from Step 1, add palladium(II) acetate (0.05 equiv.).

-

Heat the mixture to 130 °C and stir for 6 hours under a nitrogen atmosphere.

-

After cooling to room temperature, extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired benzofuran derivative.

General Purification Protocol

Purification of brominated benzofurans is typically achieved through standard laboratory techniques.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

A suitable solvent system (e.g., hexane/ethyl acetate)

-

Rotary evaporator

Procedure:

-

Column Chromatography: a. Prepare a silica gel column using a slurry of silica in the chosen non-polar solvent (e.g., hexane). b. Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. c. Elute the column with a solvent system of increasing polarity (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate). d. Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

-

Recrystallization (Optional): For further purification, the solid product can be recrystallized from a suitable solvent or solvent mixture.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the electron-rich benzofuran ring system and the presence of two bromine atoms.

-

Electrophilic Substitution: The benzofuran ring is susceptible to electrophilic attack. The positions of substitution will be directed by the existing bromine atoms and the fused ring system.

-

Reactions at the Bromine Atoms: The bromine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 3- and 5-positions. This makes this compound a versatile intermediate for the synthesis of more complex molecules.

-

Nucleophilic Attack: While less common, under certain conditions, nucleophilic aromatic substitution of the bromine atoms may be possible, particularly if activated by other functional groups.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not extensively reported. However, the broader class of brominated benzofuran derivatives has shown significant potential in medicinal chemistry.

-

Anticancer Activity: Halogenated benzofurans, including brominated derivatives, have demonstrated cytotoxic activity against various cancer cell lines.[3][4][5] The presence and position of the bromine atom can significantly influence this activity.[3] For instance, some bromo-derivatives of benzofuran have shown selective toxicity towards leukemia cells.[3]

-

Mechanism of Action: The anticancer mechanisms of benzofuran derivatives are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways. For example, some benzofuran derivatives have been shown to inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation.[6]

The diagram below illustrates a generalized workflow for the synthesis and purification of a benzofuran derivative, which is applicable to this compound.

Caption: General workflow for synthesis and purification.

The following diagram illustrates a simplified representation of a potential mechanism of action for a cytotoxic benzofuran derivative, such as the induction of apoptosis.

Caption: Simplified apoptotic signaling pathway.

Conclusion

This compound is a valuable halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This technical guide has summarized its key physical and chemical properties, provided adaptable experimental protocols, and discussed its potential biological significance based on the broader class of benzofuran derivatives. Further research is warranted to fully elucidate the specific spectral characteristics, reactivity, and biological mechanisms of action of this particular compound, which will undoubtedly contribute to the development of novel therapeutics and functional materials.

References

- 1. prepchem.com [prepchem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Spectroscopic Analysis of 3,5-Dibromo-1-benzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dibromo-1-benzofuran, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

While specific experimental spectra for this compound are indexed in select databases, the detailed peak assignments and experimental conditions are not publicly available. The data presented herein is a composite of information from spectral databases and predicted values based on the analysis of similar benzofuran derivatives.

Spectroscopic Data Summary

The anticipated spectroscopic data for this compound are summarized in the tables below. These tables provide a quick reference for the key spectral features of the molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| (Predicted) | (Data available in SpectraBase)[1] |

| ~7.7 (s, 1H, H-2) | ~155 (C-7a) |

| ~7.6 (d, 1H, H-4) | ~145 (C-2) |

| ~7.5 (d, 1H, H-6) | ~130 (C-4) |

| ~7.4 (s, 1H, H-7) | ~128 (C-6) |

| ~125 (C-7) | |

| ~115 (C-5) | |

| ~113 (C-3a) | |

| ~105 (C-3) |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| (Predicted) | ||

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 1600-1585 | Aromatic C=C Stretch | Medium |

| 1500-1400 | Aromatic C=C Stretch | Medium |

| 1250-1000 | C-O-C Stretch | Strong |

| 900-675 | C-H Out-of-Plane Bend | Strong |

| ~700-500 | C-Br Stretch | Strong |

Table 3: Mass Spectrometry (MS) Data

| m/z | Proposed Fragment | Relative Abundance |

| (Data available in SpectraBase)[1] | ||

| 274/276/278 | [M]⁺ (Molecular Ion) | High (Isotopic pattern for 2 Br atoms) |

| 195/197 | [M - Br]⁺ | Moderate |

| 116 | [M - 2Br]⁺ | Moderate |

| 88 | [C₆H₄O]⁺ | Moderate |

Experimental Protocols

The following sections outline generalized experimental methodologies for the acquisition of NMR, IR, and MS data for aromatic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of solid this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are generally acquired on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a satisfactory signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is utilized. Due to the lower natural abundance of ¹³C, a larger number of scans (often several thousand) and a longer relaxation delay (2-5 seconds) are required to obtain a high-quality spectrum.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is collected first. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. Data is typically collected in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final spectrum, which is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate, at a concentration of approximately 1 mg/mL.

-

Gas Chromatography: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph. The sample is vaporized in a heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven where the temperature is programmed to increase over time, allowing for the separation of components based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI). The resulting ions and fragment ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum for each eluting component.

Visualization of Experimental Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

Molecular structure and weight of 3,5-Dibromo-1-benzofuran

An In-depth Technical Guide on the Molecular Structure and Properties of 3,5-Dibromo-1-benzofuran

Disclaimer: This technical guide provides a summary of the publicly available information on this compound. Due to the limited availability of detailed experimental data in the public domain, this document outlines general methodologies and data for the broader class of brominated benzofurans. Specific experimental protocols, detailed spectral data, and definitive biological pathways for this compound are not extensively reported in the available literature.

Physicochemical Properties

This compound is a halogenated heterocyclic compound. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₄Br₂O |

| Molecular Weight | 275.92 g/mol |

| CAS Number | 99660-97-6 |

| Appearance | Solid (predicted) |

| SMILES | C1=CC(=C(C2=C1C=CO2)Br)Br |

| InChI Key | FWNOZAIGDLGBGI-UHFFFAOYSA-N |

Synthesis and Purification

General Synthetic Approaches

The synthesis of substituted benzofurans can be achieved through various strategies, including:

-

Palladium-Catalyzed Cross-Coupling Reactions: These methods are versatile for forming the benzofuran ring system. A common approach involves the coupling of an appropriately substituted phenol with an alkyne.

-

Intramolecular Cyclization: Cyclization of substituted phenols bearing a suitable side chain on the ortho position is a widely used method.

-

Direct Bromination: The direct bromination of benzofuran often leads to addition reactions across the furan ring, followed by elimination to yield brominated benzofurans. For example, the reaction of benzofuran with bromine can yield 2,3-dibromo-2,3-dihydrobenzofuran, which can be a precursor to brominated benzofurans[1].

Illustrative Experimental Protocol: General Synthesis of a Substituted Benzofuran

The following is a general protocol for a palladium-catalyzed synthesis of a 2-substituted benzofuran, which illustrates the principles that could be applied to the synthesis of this compound with appropriate starting materials.

Reaction: Palladium-catalyzed coupling of an o-iodophenol with a terminal alkyne.

Materials:

-

o-Iodophenol derivative

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine)

-

Solvent (e.g., toluene)

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol, palladium catalyst, and copper(I) iodide.

-

Add the solvent and the base, and stir the mixture.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Purification

Purification of solid organic compounds like this compound is typically achieved by:

-

Recrystallization: This technique involves dissolving the crude product in a minimal amount of a hot solvent in which it has high solubility, followed by slow cooling to induce crystallization of the pure compound, leaving impurities in the solution.

-

Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as they are eluted with a mobile phase (solvent system).

Spectral Data

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the protons on the benzofuran ring system. The chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J values) would provide information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, with their chemical shifts indicating their electronic environment (e.g., aromatic, attached to bromine or oxygen).

Mass Spectrometry

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) would be observed, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns would provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H stretching and bending vibrations for the aromatic ring, C-O-C stretching of the furan ring, and C-Br stretching vibrations.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of halogenated benzofurans has attracted significant interest in medicinal chemistry due to their diverse pharmacological properties.

Anticancer and Cytotoxic Potential

Numerous studies have demonstrated that brominated benzofuran derivatives possess significant cytotoxic activity against various cancer cell lines[2][3]. The presence and position of bromine atoms on the benzofuran scaffold can greatly influence the biological activity[2]. Some brominated benzofurans have been shown to induce apoptosis (programmed cell death) in cancer cells[4].

Anti-inflammatory Activity

Benzofuran derivatives have also been investigated for their anti-inflammatory properties. Halogenation can enhance the anti-inflammatory effects of these compounds[5].

Mechanism of Action

The precise mechanism of action for this compound is not established. However, based on studies of related compounds, potential mechanisms could involve the induction of apoptosis through pathways involving caspase activation and DNA fragmentation[4].

Conclusion

This compound is a molecule of interest within the broader class of halogenated benzofurans. While its fundamental physicochemical properties are known, detailed experimental data regarding its synthesis, purification, and full spectral characterization are not widely available in the public domain. The known biological activities of related brominated benzofurans suggest that this compound may possess interesting pharmacological properties, particularly as a potential anticancer or anti-inflammatory agent. Further research is required to fully elucidate the synthesis, properties, and biological functions of this specific compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

An In-depth Technical Guide to 3,5-Dibromo-1-benzofuran: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-1-benzofuran, a halogenated heterocyclic compound. It details the available information on its discovery and history, outlines a plausible synthetic pathway based on established benzofuran synthesis methodologies, and presents its known physical and chemical properties in a structured format. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science, providing foundational knowledge for future investigations and applications of this compound.

Introduction

Benzofurans are a significant class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point in drug discovery and development. The introduction of halogen substituents, such as bromine, onto the benzofuran scaffold can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, often leading to enhanced or novel biological activities. This compound, with its specific substitution pattern, represents a potentially valuable building block for the synthesis of more complex derivatives with tailored properties.

Discovery and History

Detailed historical information regarding the initial discovery and first synthesis of this compound is not extensively documented in readily available literature. The compound, identified by the CAS number 99660-97-6, likely emerged from broader investigations into the synthesis and properties of halogenated benzofurans. The development of various synthetic methodologies for benzofuran derivatives over the past century has enabled the preparation of a wide array of substituted analogs, including di-brominated isomers. The specific regiochemistry of 3,5-dibromination suggests a synthesis strategy involving either the cyclization of a pre-brominated precursor or the direct bromination of a benzofuran derivative where the electronic and steric factors direct the substitution to these positions.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 99660-97-6 | [1][2] |

| Molecular Formula | C₈H₄Br₂O | [1] |

| Molecular Weight | 275.92 g/mol | [1] |

| Melting Point | 77 °C | [1] |

| Boiling Point | 294.9 °C at 760 mmHg | [1] |

| Flash Point | 132.1 °C | [1] |

| Density | 1.989 g/cm³ | [1] |

| Refractive Index | 1.669 | [1] |

Synthesis and Experimental Protocols

While a specific, dedicated experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a plausible synthetic route can be devised based on established methods for benzofuran synthesis. One of the most common and versatile approaches involves the intramolecular cyclization of a suitably substituted phenol. A potential pathway to this compound could involve the cyclization of 4-bromo-2-ethynylphenol.

Proposed Synthetic Pathway: Cyclization of 4-bromo-2-ethynylphenol

This proposed synthesis involves two main stages: the preparation of the key intermediate, 4-bromo-2-ethynylphenol, and its subsequent intramolecular cyclization to form the benzofuran ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies:

Step 1: Synthesis of 4-bromo-2-ethynylphenol from 2-Bromophenol

-

Reaction: Sonogashira coupling of 2-bromophenol with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection.

-

Reagents and Conditions:

-

2-Bromophenol

-

Trimethylsilylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI) as a co-catalyst

-

A suitable base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

-

Reaction is typically carried out under an inert atmosphere (Nitrogen or Argon).

-

Deprotection of the silyl group is usually achieved with a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.

-

-

Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization of 4-bromo-2-ethynylphenol

-

Reaction: The intramolecular cyclization of the ortho-alkynylphenol intermediate to form the benzofuran ring.

-

Reagents and Conditions:

-

4-bromo-2-ethynylphenol

-

A catalyst, which can be a base (e.g., potassium carbonate, sodium hydride) or a transition metal salt (e.g., CuI, PdCl₂, AuCl₃).

-

Anhydrous solvent (e.g., DMF, acetonitrile, or toluene).

-

The reaction may require heating.

-

-

Work-up and Purification: Similar to the first step, the reaction is worked up by quenching and extraction. The final product, this compound, is purified by column chromatography or recrystallization.

Spectral Data

While a comprehensive set of spectral data is not available in a single source, the following represents typical characterization data for halogenated benzofurans.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The proton at the 2-position of the furan ring would likely appear as a singlet further downfield. |

| ¹³C NMR | Aromatic carbons would resonate in the region of δ 110-155 ppm. The carbon atoms attached to bromine would show characteristic shifts. |

| Mass Spec. | The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks with relative intensities of approximately 1:2:1). The molecular ion peak would be observed at m/z 274, 276, and 278. |

| IR | Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and C-O-C ether stretching would be observed. |

Potential Applications

The specific applications of this compound are not well-documented. However, based on the known activities of other brominated benzofurans, it can be considered a valuable intermediate in the following areas:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents and build molecular complexity. These derivatives could be screened for a wide range of biological activities.

-

Materials Science: As a monomer or building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The benzofuran core provides a rigid, planar structure, and the bromine atoms can be used to tune the electronic properties of the resulting polymers or small molecules.

Logical Relationships in Benzofuran Synthesis

The synthesis of substituted benzofurans often involves a series of logical steps, starting from readily available precursors. The following diagram illustrates the general logic of constructing a substituted benzofuran like the 3,5-dibromo derivative.

Caption: Logical flow for the synthesis and application of substituted benzofurans.

Conclusion

This compound is a halogenated heterocyclic compound with potential as a versatile building block in both medicinal chemistry and materials science. While its specific discovery and historical development are not widely reported, its synthesis can be achieved through established methodologies for benzofuran ring formation. This technical guide has provided a consolidated source of its known physicochemical properties, a plausible and detailed synthetic protocol, and an outlook on its potential applications. Further research into the synthesis and derivatization of this compound is warranted to fully explore its potential in the development of novel drugs and functional materials.

References

The Enigmatic Presence of 3,5-Dibromo-1-benzofuran Derivatives in Nature: A Technical Guide for Researchers

A deep dive into the natural occurrence, biological significance, and experimental methodologies surrounding 3,5-dibromo-1-benzofuran derivatives reveals a landscape dominated by complex metabolites from marine sponges. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a structured overview of the current state of knowledge, detailed experimental insights, and a look into the potential therapeutic applications of this unique class of compounds.

While the simple this compound scaffold has not been isolated as a natural product to date, its core structure is embedded within a fascinating array of bromotyrosine-derived alkaloids found predominantly in marine sponges of the genus Pseudoceratina. These complex natural products, such as the pseudoceratins, feature dibrominated aromatic rings that are biosynthetically derived from tyrosine and exhibit significant biological activities, primarily as antifungal and antibacterial agents. This guide will focus on these naturally occurring analogues as the primary source of information on the 3,5-dibrominated benzofuranoid motif in nature.

Natural Sources and Key Derivatives

The most prominent natural sources of compounds containing a dibrominated aromatic core akin to this compound are marine sponges of the order Verongiida, particularly the genus Pseudoceratina. These sponges are known for their prolific production of a diverse range of brominated tyrosine metabolites.

Table 1: Prominent Natural Derivatives with Dibrominated Aromatic Cores from Pseudoceratina Sponges

| Compound Family | Specific Derivative(s) | Source Organism(s) | Key Structural Features | Reported Biological Activity |

| Pseudoceratins | Pseudoceratin A, Pseudoceratin B | Pseudoceratina purpurea | Bicyclic structure with spiroacetal and oxime ether functional groups. Contains a 1,5-diamino-1,5-dideoxy-D-arabitol tether.[1][2] | Antifungal (against Candida albicans)[1][2] |

| Other Bromotyrosine Alkaloids | Aplysamine-1, Aplysamine-2, Purealin, Purealidins A & B | Pseudoceratina verrucosa | Varied structures containing brominated tyrosine units. | General antimicrobial and cytotoxic activities. |

Biological Activity and Therapeutic Potential

The brominated derivatives isolated from Pseudoceratina species have demonstrated a range of biological activities, with antifungal and antibacterial properties being the most consistently reported.

Antifungal Activity: Pseudoceratins A and B have shown significant antifungal activity against the human pathogen Candida albicans.[1][2] The unique bicyclic structure and the presence of multiple bromine atoms are thought to be crucial for this activity.

Antibacterial Activity: Various bromotyrosine alkaloids from Pseudoceratina have exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, (+)-aeroplysinin-1, isolated from Pseudoceratina durissima, has shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[3]

The broader class of bromotyrosine derivatives has been investigated for a wider array of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. While specific studies on the signaling pathways of this compound derivatives are lacking, the known mechanisms of related marine natural products offer potential avenues for future investigation. For example, some marine-derived compounds are known to modulate key inflammatory pathways such as NF-κB and MAPK signaling.

Experimental Protocols

The isolation and purification of these complex natural products require a multi-step approach involving extraction, fractionation, and chromatography. The following is a generalized workflow based on protocols for isolating bromotyrosine alkaloids from Pseudoceratina sponges.

General Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of bromotyrosine derivatives.

Detailed Methodologies

1. Extraction:

-

The freeze-dried and ground sponge material (e.g., 200-250 g) is extracted exhaustively with a polar solvent such as 80% ethanol at room temperature.[3] This process is typically repeated multiple times to ensure complete extraction of the metabolites.[3]

2. Concentration and Partitioning:

-

The ethanolic extract is concentrated under reduced pressure to yield an aqueous suspension.

-

This suspension is then subjected to liquid-liquid partitioning with solvents of increasing polarity, commonly starting with dichloromethane (CH₂Cl₂) followed by n-butanol (n-BuOH), to separate compounds based on their polarity.[3]

3. Chromatographic Purification:

-

The organic extracts are subjected to column chromatography on silica gel, using a gradient elution system (e.g., increasing concentrations of methanol in dichloromethane).[3]

-

Fractions containing compounds of interest are further purified by reversed-phase high-performance liquid chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., a gradient of acetonitrile in water).

4. Structure Elucidation:

-

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

-

In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Potential Signaling Pathways

While no specific signaling pathways have been definitively elucidated for this compound derivatives or their naturally occurring analogues, the biological activities of related bromotyrosine compounds suggest potential interactions with key cellular pathways.

Caption: Hypothetical signaling pathways modulated by bromotyrosine derivatives.

Future research should focus on elucidating the precise molecular targets and signaling cascades affected by these compounds to better understand their therapeutic potential. Techniques such as transcriptomics, proteomics, and targeted biochemical assays will be invaluable in this endeavor.

Conclusion and Future Directions

The natural world, particularly the marine environment, continues to be a rich source of novel chemical entities with therapeutic potential. While the simple this compound has yet to be discovered as a natural product, its structural motif is present in complex and biologically active molecules isolated from Pseudoceratina sponges. This technical guide provides a foundational understanding for researchers interested in this area, highlighting the known natural sources, biological activities, and experimental approaches.

Future research should aim to:

-

Conduct more extensive screening of marine organisms to potentially discover the simple this compound scaffold.

-

Perform detailed mechanistic studies to identify the specific molecular targets and signaling pathways of known bromotyrosine derivatives.

-

Synthesize analogues of these natural products to establish structure-activity relationships and optimize their therapeutic properties.

By building upon the knowledge outlined in this guide, the scientific community can continue to explore the therapeutic potential of this unique class of halogenated natural products.

References

- 1. Pseudoceratins A and B, antifungal bicyclic bromotyrosine-derived metabolites from the marine sponge Pseudoceratina purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of benzofuran derivatives

An In-Depth Technical Guide to the Biological Activity of Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a core structural motif in a vast number of natural products and synthetic molecules with significant biological activities.[1][2][3] The versatility of the benzofuran scaffold has made it a privileged structure in medicinal chemistry, attracting considerable attention for the development of novel therapeutic agents.[3][4] Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties.[1][2][4][5] This technical guide provides a comprehensive overview of the biological activities of benzofuran derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[6][7][8] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[2][9][10]

Mechanisms and Signaling Pathways

The anticancer effects of benzofuran derivatives are frequently attributed to their ability to modulate critical signaling pathways within cancer cells. One of the primary mechanisms is the induction of apoptosis , or programmed cell death. Some benzofuran derivatives have been shown to trigger the intrinsic apoptotic pathway by altering the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[10]

Another key target is the PI3K/Akt/mTOR signaling pathway , which plays a crucial role in cell survival, proliferation, and metabolism.[2] Certain benzofuran derivatives have been found to inhibit this pathway, leading to decreased cell viability and the induction of apoptosis in cancer cells.[2]

Furthermore, some benzofuran derivatives act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors .[11] By blocking the activity of EGFR, these compounds can inhibit downstream signaling pathways that are critical for cancer cell proliferation and survival.[11] The inhibition of tubulin polymerization is another mechanism by which certain benzofuran derivatives exert their anticancer effects, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

A simplified representation of the intrinsic apoptosis pathway, which can be induced by some benzofuran derivatives, is depicted below.

Quantitative Data: Anticancer Activity

The anticancer potency of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for a selection of benzofuran derivatives.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Halogenated Benzofuran | K562 (Leukemia) | 5.0 |

| Halogenated Benzofuran | HL60 (Leukemia) | 0.1 |

| Benzofuran-Amide Derivative | MDA-MB-231 (Breast) | 3.01 |

| Benzofuran-Amide Derivative | HCT-116 (Colon) | 5.20 |

| Benzofuran-Triazole Derivative | HCT-116 (Colon) | 0.87 |

| Benzofuran-Triazole Derivative | HeLa (Cervical) | 0.73 |

| Benzofuran-Triazole Derivative | A549 (Lung) | 0.57 |

| Oxindole-Benzofuran Hybrid | MCF-7 (Breast) | 2.27 |

| Benzofuran Derivative | SiHa (Cervical) | 1.10 |

| Benzofuran Derivative | HeLa (Cervical) | 1.06 |

Note: The specific structures of the compounds are detailed in the cited literature.[7][12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Benzofuran derivative (test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[4]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined from the dose-response curve.

Antimicrobial Activity

Benzofuran derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1]

Mechanisms of Action

The precise mechanisms of antimicrobial action for many benzofuran derivatives are still under investigation. However, it is believed that they may act by disrupting the microbial cell membrane, inhibiting essential enzymes, or interfering with nucleic acid synthesis. The lipophilicity of the benzofuran scaffold allows for effective penetration of microbial cell walls.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of benzofuran derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The table below presents the MIC values for some representative benzofuran derivatives.

| Compound | Microorganism | MIC (µg/mL) |

| Aza-benzofuran Derivative | Salmonella typhimurium | 12.5 |

| Aza-benzofuran Derivative | Escherichia coli | 25 |

| Aza-benzofuran Derivative | Staphylococcus aureus | 12.5 |

| Oxa-benzofuran Derivative | Penicillium italicum | 12.5 |

| Oxa-benzofuran Derivative | Colletotrichum musae | 12.5-25 |

| Benzofuran-Amide Derivative | Gram-positive & Gram-negative bacteria | 6.25 |

| Hydrophobic Benzofuran Analog | Staphylococcus aureus & MRSA | 0.39-3.12 |

Note: The specific structures of the compounds are detailed in the cited literature.[1][4][9]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[3][5][6]

Materials:

-

Microbial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Benzofuran derivative (test compound)

-

Sterile 96-well microtiter plates

-

Inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the benzofuran derivative in the broth medium directly in the wells of the microtiter plate.[3][5]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.[3][5]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[3][5]

-

Incubation: Incubate the plates at an appropriate temperature and for a specified duration (e.g., 18-24 hours at 37°C for bacteria).[6]

-

MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

Anti-inflammatory Activity

Several benzofuran derivatives have been shown to possess potent anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[15][16]

Mechanisms and Signaling Pathways

The anti-inflammatory effects of benzofuran derivatives are often mediated through the inhibition of key inflammatory pathways. One of the most important is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1][8] By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes, including those for cytokines and cyclooxygenase-2 (COX-2).[1][17]

The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial target for the anti-inflammatory action of benzofuran derivatives.[1][8] Inhibition of this pathway can also lead to a reduction in the production of inflammatory mediators.[1]

Furthermore, some benzofuran derivatives have been identified as selective COX-2 inhibitors .[15][16] By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[15]

The diagram below illustrates the inhibition of the NF-κB signaling pathway by benzofuran derivatives.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of benzofuran derivatives can be assessed in vitro by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | IC50 for NO Inhibition (µM) |

| Aza-benzofuran Derivative 1 | 17.3 |

| Aza-benzofuran Derivative 2 | 16.5 |

Note: The specific structures of the compounds are detailed in the cited literature.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of compounds.[13]

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

Benzofuran derivative (test compound)

-

Positive control (e.g., indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into groups (control, positive control, and test groups).

-

Compound Administration: Administer the benzofuran derivative or the positive control to the respective groups, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.[13][18]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13]

-

Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Neuroprotective Activity

Benzofuran derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.[20][21][22]

Mechanisms of Action

The neuroprotective effects of benzofuran derivatives are attributed to several mechanisms. One important mechanism is the inhibition of acetylcholinesterase (AChE) , the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[23] By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer's disease.

Some benzofuran derivatives also exhibit neuroprotective effects against glutamate-induced excitotoxicity .[20][22] Glutamate-mediated excitotoxicity is a key contributor to neuronal damage in various neurodegenerative disorders.[20] Additionally, some derivatives have been found to promote neuroprotection in collaboration with insulin-like growth factor 1 (IGF-1) .[24]

Quantitative Data: Neuroprotective Activity

The neuroprotective potential of benzofuran derivatives can be quantified by their ability to inhibit cholinesterases.

| Compound | Target Enzyme | IC50 (µM) |

| 2-Arylbenzofuran Derivative | Butyrylcholinesterase (BChE) | 2.5-32.8 |

| Moracin D | Butyrylcholinesterase (BChE) | 9.5 |

| Cathafuran C | Butyrylcholinesterase (BChE) | 2.5 |

| Moracin N | Acetylcholinesterase (AChE) | 40.5 |

Note: The specific structures of the compounds are detailed in the cited literature.[2]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to measure AChE activity and screen for its inhibitors.[12][25][26]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Benzofuran derivative (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.[12]

-

Assay Setup: In a 96-well plate, add the phosphate buffer, AChE solution, DTNB solution, and the test compound at various concentrations. Include a control without the inhibitor.[12]

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[12]

-

Initiation of Reaction: Add the ATCI solution to each well to start the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[26]

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Antioxidant Activity

Many benzofuran derivatives possess significant antioxidant properties, which contribute to their therapeutic potential in various diseases associated with oxidative stress.[27][28]

Mechanisms of Action

The antioxidant activity of benzofuran derivatives is primarily due to their ability to scavenge free radicals. The phenolic hydroxyl groups often present in their structures can donate a hydrogen atom to free radicals, thereby neutralizing them.

Quantitative Data: Antioxidant Activity

The antioxidant capacity of benzofuran derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are typically expressed as IC50 or relative IC50 (rIC50) values.

| Compound | rIC50 (mols antioxidant/mols DPPH•) |

| 3,3-disubstituted-3H-benzofuran-2-one | 0.18 - 0.31 |

Note: The specific structures of the compounds are detailed in the cited literature.[28]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to assess the antioxidant activity of compounds.[27][28][29][30]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

-

Benzofuran derivative (test compound)

-

Positive control (e.g., ascorbic acid or Trolox)

-

Methanol or ethanol as the solvent

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Solutions: Prepare a stock solution of DPPH and serial dilutions of the test compound and the positive control in the chosen solvent.[29][30]

-

Reaction Mixture: In a test tube or a well of a microplate, mix the test compound solution with the DPPH solution.[29]

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[28]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[27][30]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[28]

General Experimental Workflow

The following diagram provides a general workflow for the screening and evaluation of the biological activity of novel benzofuran derivatives.

References

- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. benchchem.com [benchchem.com]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 8. researchgate.net [researchgate.net]

- 9. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

- 13. inotiv.com [inotiv.com]

- 14. researchhub.com [researchhub.com]

- 15. Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. mdpi.com [mdpi.com]

- 28. acmeresearchlabs.in [acmeresearchlabs.in]

- 29. researchgate.net [researchgate.net]

- 30. encyclopedia.pub [encyclopedia.pub]

The Therapeutic Promise of Dibrominated Benzofurans: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of dibrominated benzofurans, a class of heterocyclic compounds demonstrating significant potential across various therapeutic areas, including oncology and infectious diseases. The introduction of two bromine atoms onto the benzofuran scaffold can profoundly influence the molecule's physicochemical properties, often enhancing its biological activity and target specificity. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of dibrominated benzofurans, with a focus on their anticancer and antimicrobial applications.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activity of various brominated benzofuran derivatives. It is important to note that while the focus of this guide is on dibrominated compounds, the currently available public data is more extensive for mono- and poly-brominated analogs. This data is presented to highlight the therapeutic potential of halogenated benzofurans as a class.

Table 1: Anticancer Activity of Brominated Benzofuran Derivatives

| Compound ID/Description | Cell Line | Assay Type | IC50 (µM) | Reference |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Gram-positive bacteria | MIC | 50-200 µg/mL | [1] |

| 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol | Gram-positive bacteria & fungi | MIC | Not specified | [1] |

| Dibromoacetyl-benzofuran derivative | Gram-positive bacteria | MIC | 50-200 µg/mL | [1] |

| 5,7-dichloro-6-hydroxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acid | Antimicrobial | Not specified | Not specified | [2] |

Table 2: Antimicrobial Activity of Brominated Benzofuran Derivatives

| Compound ID/Description | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Gram-positive bacteria | Broth dilution | 50 - 200 | [1] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans, C. parapsilosis | Broth dilution | 100 | [1] |

Key Signaling Pathways

Dibrominated benzofurans are hypothesized to exert their therapeutic effects by modulating key cellular signaling pathways implicated in cell growth, proliferation, and inflammation. The mTOR and NF-κB pathways are two such critical cascades.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell metabolism, growth, and proliferation. Dysregulation of the mTOR pathway is a hallmark of many cancers.

Caption: Proposed inhibition of the mTOR signaling pathway by dibrominated benzofurans.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response and also plays a significant role in cancer development and progression.

Caption: Postulated inhibitory effect of dibrominated benzofurans on the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of dibrominated benzofurans.

Synthesis of Dibrominated Benzofuran Derivatives

A general method for the synthesis of dibrominated benzofurans involves the electrophilic bromination of a benzofuran precursor. The following is a representative protocol.

Experimental Workflow: Synthesis of Dibrominated Benzofurans

Caption: General workflow for the synthesis of dibrominated benzofurans.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the benzofuran starting material in a suitable solvent such as glacial acetic acid.

-

Bromination: Cool the solution to 0°C in an ice bath. Add a solution of bromine (2.0-2.2 equivalents) in the same solvent dropwise to the stirred solution.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench the excess bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired dibrominated benzofuran.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4][5]

Experimental Workflow: MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with various concentrations of the dibrominated benzofuran compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for mTOR Pathway Modulation

Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in the mTOR signaling pathway.[6][7]

Experimental Workflow: Western Blot Analysis

Caption: General workflow for Western blot analysis of mTOR pathway proteins.

Detailed Protocol:

-

Cell Treatment and Lysis: Treat cells with the dibrominated benzofuran compound for the desired time. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-mTOR, phospho-S6K1, or phospho-4E-BP1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Conclusion and Future Directions

Dibrominated benzofurans represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and antimicrobial research. The data presented in this guide, although highlighting a need for more extensive research specifically on dibrominated analogs, underscores the potent biological activity of halogenated benzofurans. The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel dibrominated benzofuran derivatives. Future research should focus on synthesizing a broader library of these compounds and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Furthermore, detailed mechanistic studies are required to fully elucidate their interactions with key signaling pathways, such as mTOR and NF-κB, which will be crucial for their advancement as clinical candidates.

References

- 1. broadpharm.com [broadpharm.com]

- 2. actascientific.com [actascientific.com]

- 3. benchchem.com [benchchem.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of Bromine Atoms in 3,5-Dibromo-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromine atoms at the C3 and C5 positions of 3,5-dibromo-1-benzofuran. This key heterocyclic scaffold is of significant interest in medicinal chemistry and materials science. This document details the regioselectivity of various synthetic transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and lithiation-substitution reactions. Experimental protocols for key transformations and quantitative data are presented to guide synthetic chemists in the selective functionalization of this versatile building block.

Introduction

The benzofuran nucleus is a prevalent motif in a vast array of natural products and pharmacologically active compounds. Halogenated benzofurans, in particular, serve as versatile intermediates for the synthesis of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This compound offers two reactive sites for such functionalization. Understanding the differential reactivity of the bromine atoms at the C3 and C5 positions is crucial for the regioselective synthesis of desired derivatives, which is a key aspect of efficient drug discovery and development programs. This guide summarizes the known reactivity patterns of this compound and provides practical experimental insights.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C3-Br and C5-Br bonds in this compound in these reactions is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Suzuki-Miyaura Coupling